molecular formula C8H8O3 B13438151 2-Vanillin-d3

2-Vanillin-d3

Cat. No.: B13438151
M. Wt: 155.17 g/mol
InChI Key: JJVNINGBHGBWJH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Vanillin-d3, also known as 4-Hydroxy-3-methoxy-d3 benzaldehyde, is a deuterated form of vanillin. Deuterium is a stable isotope of hydrogen, and in this compound, three hydrogen atoms are replaced by deuterium. This modification is often used in research to study metabolic pathways and reaction mechanisms due to the isotope’s unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Vanillin-d3 typically involves the deuteration of vanillin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, vanillin can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions: 2-Vanillin-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

Scientific Research Applications

2-Vanillin-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Vanillin-d3 is similar to that of vanillin. It exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    Vanillin: The non-deuterated form, widely used in flavoring and fragrance.

    Ethylvanillin: A synthetic derivative with a stronger vanilla flavor.

    Vanillic Acid: An oxidized form of vanillin with similar properties.

    Vanillyl Alcohol: A reduced form of vanillin used in various applications .

Uniqueness of 2-Vanillin-d3: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision due to the isotope effect .

Properties

Molecular Formula

C8H8O3

Molecular Weight

155.17 g/mol

IUPAC Name

2-hydroxy-3-(trideuteriomethoxy)benzaldehyde

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3

InChI Key

JJVNINGBHGBWJH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1O)C=O

Canonical SMILES

COC1=CC=CC(=C1O)C=O

Origin of Product

United States

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